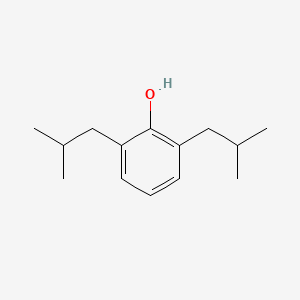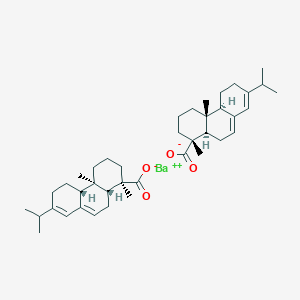
2,6-Diisobutylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Diisobutylphenol is an organic compound with the molecular formula C14H22O. It is a derivative of phenol, where two isobutyl groups are attached to the 2 and 6 positions of the phenol ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diisobutylphenol typically involves the alkylation of phenol with isobutylene in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the alkylation process. The reaction can be represented as follows:
Phenol+2Isobutylene→this compound
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or aluminum chloride can enhance the reaction rate and yield. The product is then purified through distillation or recrystallization to obtain high-purity this compound .
化学反応の分析
Types of Reactions
2,6-Diisobutylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The phenolic ring can be reduced under specific conditions.
Substitution: The isobutyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like halogens or nitro compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated or nitro-substituted phenols
科学的研究の応用
2,6-Diisobutylphenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
作用機序
The mechanism of action of 2,6-Diisobutylphenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The isobutyl groups provide hydrophobic interactions, enhancing the compound’s ability to penetrate cell membranes. These interactions can modulate enzymatic activity, gene expression, and cellular signaling pathways .
類似化合物との比較
Similar Compounds
2,6-Diisopropylphenol: Known for its use as an anesthetic agent.
2,6-Ditertbutylphenol: Used as an antioxidant in various industrial applications.
Uniqueness
2,6-Diisobutylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its larger isobutyl groups compared to isopropyl or tert-butyl groups provide different steric and electronic effects, influencing its reactivity and interactions with other molecules .
特性
| 52348-51-3 | |
分子式 |
C14H22O |
分子量 |
206.32 g/mol |
IUPAC名 |
2,6-bis(2-methylpropyl)phenol |
InChI |
InChI=1S/C14H22O/c1-10(2)8-12-6-5-7-13(14(12)15)9-11(3)4/h5-7,10-11,15H,8-9H2,1-4H3 |
InChIキー |
JRPBSTGRRSTANR-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=C(C(=CC=C1)CC(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-5-[(P-tolyl)azo]nicotinonitrile](/img/structure/B13766883.png)



![3-[Butyl[4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]propiononitrile](/img/structure/B13766923.png)
